molecular formula C13H12ClNO B1314189 3-Chloro-4-(3-methylphenoxy)aniline CAS No. 56966-56-4

3-Chloro-4-(3-methylphenoxy)aniline

Cat. No. B1314189
CAS RN: 56966-56-4
M. Wt: 233.69 g/mol
InChI Key: ARCHJLIVYBAESJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.7 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(3-methylphenoxy)aniline consists of a benzene ring with a chlorine atom and an aniline group attached to it. Additionally, it has a methylphenoxy group attached to the benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Research has been conducted on the synthesis of various chloroaniline compounds, including methods for synthesizing derivatives of 3-chloro-4-(3-methylphenoxy)aniline. These processes often focus on high yields and environmental considerations. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline resulted in a 72.0% yield with minimal pollution impact (Wen Zi-qiang, 2007).
  • Molecular Structure Analysis : Studies have explored the molecular structure and vibrational spectra of chloroaniline derivatives using methods like density functional theory, providing insights into their molecular geometries and bond lengths (M. Kurt, M. Yurdakul, & S. Yurdakul, 2004).

Environmental and Biological Applications

  • Wastewater Treatment : Chloro derivatives of aniline, including similar compounds to 3-Chloro-4-(3-methylphenoxy)aniline, are used in dyes, pharmaceuticals, and agriculture, and are noted for their accumulation and low biodegradability. Their adsorption on adsorbents like halloysite, used for removing toxic compounds from wastewater, has been studied (P. Słomkiewicz et al., 2017).
  • Toxicology Studies : The effects of various aniline derivatives on biological systems, such as their impact on the embryonic development of certain aquatic organisms, have been investigated. These studies help in understanding the environmental and health risks associated with these compounds (T. Abe et al., 2001).

Industrial and Material Science Applications

  • Insecticide Synthesis : Chloroaniline derivatives are utilized in the synthesis of insecticides. For example, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline is a precursor in the synthesis of the insecticide Novaluron (Wen Zi-qiang, 2008).
  • Catalytic Applications : Studies have shown that certain nanoparticles can be used to catalyze the oxidation of aniline compounds, offering potential applications in environmental remediation and industrial processes (Shengxiao Zhang et al., 2009).

properties

IUPAC Name

3-chloro-4-(3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCHJLIVYBAESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517381
Record name 3-Chloro-4-(3-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(3-methylphenoxy)aniline

CAS RN

56966-56-4
Record name 3-Chloro-4-(3-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56966-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(3-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Ishikawa, M Seto, H Banno, Y Kawakita… - Journal of medicinal …, 2011 - ACS Publications
Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) have been investigated for breast, lung, gastric, prostate, and other …
Number of citations: 196 pubs.acs.org
TA Elwaie, SE Abbas, EI Aly, RF George… - Journal of Medicinal …, 2020 - ACS Publications
HER2 kinase as a well-established target for breast cancer (BC) therapy is associated with aggressive clinical outcomes; thus, herein we present structural optimization for HER2-…
Number of citations: 14 pubs.acs.org

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